6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
“6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a compound that falls under the category of heterocyclic compounds . It is related to other compounds such as “6-chloro-2-oxo-1,2-dihydroquinolin-3-yl” and “1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile” which have been reported in solid forms .
Synthesis Analysis
The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in the synthesis of a variety of polyfunctional heterocyclic compounds .Molecular Structure Analysis
The molecular structure of “6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile” and related compounds can be confirmed by various spectroscopic techniques . The structure of these compounds is influenced by substituents in the pyridine ring 5- and 6-positions .Chemical Reactions Analysis
The chemical reactions involving “6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile” and related compounds can lead to a variety of products. For example, the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3[Fe(CN)6] in an alkaline medium results in the formation of a mixture of oxidation products .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile” and related compounds can vary. For example, one related compound, “6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid”, has a melting point of 235-245 °C .properties
IUPAC Name |
6-amino-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-3-4-1-2-5(8)9-6(4)10/h1-2H,(H3,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPIZOOBGWOOIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237584 |
Source
|
Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
138060-95-4 |
Source
|
Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138060-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-1,2-dihydro-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301237584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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